molecular formula C21H25NO2S2 B12019063 5-(2H-Chromen-3-ylmethylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 618076-46-3

5-(2H-Chromen-3-ylmethylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12019063
CAS No.: 618076-46-3
M. Wt: 387.6 g/mol
InChI Key: KVFQWGGYGUJFOC-RGEXLXHISA-N
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Description

5-(2H-Chromen-3-ylmethylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, in particular, has a unique structure that combines a chromenylmethylene group with a thioxo-thiazolidinone core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-Chromen-3-ylmethylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2H-chromen-3-carbaldehyde with 3-octyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2H-Chromen-3-ylmethylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The chromenylmethylene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-(2H-Chromen-3-ylmethylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(2H-Chromen-3-ylmethylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or proteins involved in cellular processes, leading to its biological effects. For example, it may interfere with bacterial cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(2H-Chromen-3-ylmethylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one lies in its octyl group, which may enhance its lipophilicity and biological activity compared to similar compounds. This structural feature can influence its solubility, membrane permeability, and overall pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

CAS No.

618076-46-3

Molecular Formula

C21H25NO2S2

Molecular Weight

387.6 g/mol

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H25NO2S2/c1-2-3-4-5-6-9-12-22-20(23)19(26-21(22)25)14-16-13-17-10-7-8-11-18(17)24-15-16/h7-8,10-11,13-14H,2-6,9,12,15H2,1H3/b19-14-

InChI Key

KVFQWGGYGUJFOC-RGEXLXHISA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S

Origin of Product

United States

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